6-APA Flucloxacillin
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Overview
Description
6-APA Flucloxacillin is a derivative of flucloxacillin, a narrow-spectrum antibiotic belonging to the penicillin group. It is known for its stability against beta-lactamase enzymes, which makes it effective against beta-lactamase-producing bacteria . The compound is primarily used in the treatment of infections caused by Gram-positive organisms, particularly Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-APA Flucloxacillin involves several steps. Initially, 6-aminopenicillanic acid (6-APA) is reacted with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride . This intermediate is then reacted with flucloxacillin acid in dichloromethane to produce flucloxacillin . The reaction conditions are typically mild, with temperatures maintained between 0-40°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of solvents like dichloromethane and acetone, and reagents such as triethylamine and pivaloyl chloride . The final product is often crystallized to obtain flucloxacillin sodium monohydrate .
Chemical Reactions Analysis
Types of Reactions: 6-APA Flucloxacillin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-APA Flucloxacillin has a wide range of applications in scientific research:
Mechanism of Action
6-APA Flucloxacillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the lysis and death of the bacteria. The compound is stable against hydrolysis by beta-lactamases, which enhances its effectiveness against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Methicillin: Another beta-lactam antibiotic that is resistant to beta-lactamase but is less stable in acidic conditions.
Cloxacillin: Similar to flucloxacillin but with a slightly different side chain, making it less effective against certain bacteria.
Oxacillin: Similar to cloxacillin but with a different side chain, providing a broader spectrum of activity.
Uniqueness: 6-APA Flucloxacillin is unique due to its stability against beta-lactamase enzymes and its effectiveness against a wide range of Gram-positive bacteria . Its ability to inhibit cell wall synthesis makes it a valuable antibiotic in the treatment of resistant bacterial infections .
Properties
Molecular Formula |
C27H27ClFN5O7S2 |
---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H27ClFN5O7S2/c1-9-12(14(32-41-9)13-10(28)7-6-8-11(13)29)19(35)30-15-21(37)33-17(26(2,3)42-23(15)33)20(36)31-16-22(38)34-18(25(39)40)27(4,5)43-24(16)34/h6-8,15-18,23-24H,1-5H3,(H,30,35)(H,31,36)(H,39,40)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI Key |
VEFFBSLINBSZNK-VTPJZENASA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
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